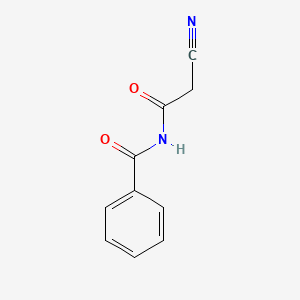
N-(Cyanoacetyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanoacetyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanoacetyl)benzamide typically involves the reaction of benzamide with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzamide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Cyanoacetyl)benzamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted pyridines and other heterocycles.
Substitution Reactions: The cyano group can be substituted with other nucleophiles such as amines, leading to the formation of different amides and imides.
Cyclization Reactions: this compound can undergo cyclization reactions to form five- or six-membered rings, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide
Catalysts: Lewis acids such as zinc chloride
Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles
Applications De Recherche Scientifique
N-(Cyanoacetyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: Derivatives of this compound have been studied for their antimicrobial and anticancer properties.
Medicine: Some compounds derived from this compound have shown potential as therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(Cyanoacetyl)benzamide involves its ability to act as a nucleophile due to the presence of the cyano and carbonyl groups. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds. In biological systems, this compound derivatives can inhibit specific enzymes or interact with DNA, leading to their therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(Cyanoacetyl)aniline: Similar in structure but with an aniline group instead of a benzamide group.
N-(Cyanoacetyl)thiophene: Contains a thiophene ring instead of a benzene ring.
N-(Cyanoacetyl)pyrrole: Contains a pyrrole ring instead of a benzene ring.
Uniqueness: N-(Cyanoacetyl)benzamide is unique due to its specific combination of cyano and benzamide groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of benzene-containing heterocycles, which are important in medicinal chemistry.
Propriétés
Numéro CAS |
91036-81-6 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
N-(2-cyanoacetyl)benzamide |
InChI |
InChI=1S/C10H8N2O2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |
Clé InChI |
RDBHOKGXNAUEEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


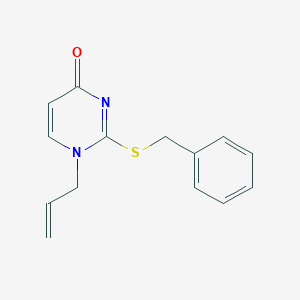
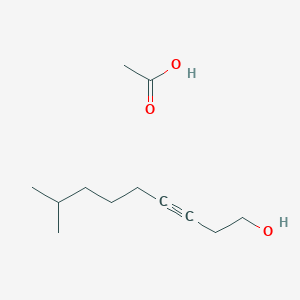
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
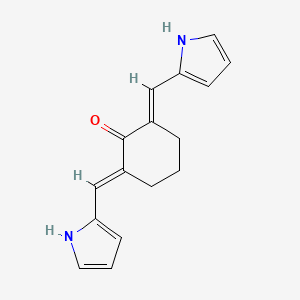
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
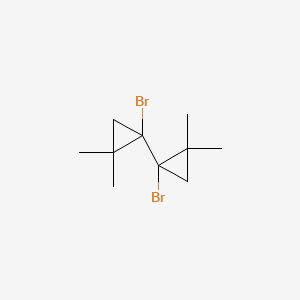
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)


![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
